beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate

Vue d'ensemble

Description

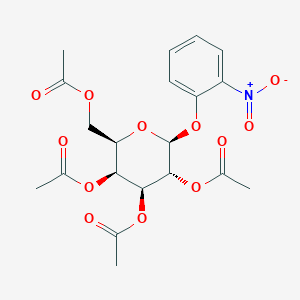

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₃NO₁₂ and its molecular weight is 469.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism, where it catalyzes the hydrolysis of lactose into glucose and galactose .

Mode of Action

O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . When this compound is cleaved by the enzyme, it releases o-nitrophenol , which can be quantified by colorimetric detection . This interaction allows for the investigation of the enzyme’s activity and mechanisms .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . By acting as a substrate for β-galactosidase, it aids in the breakdown of lactose, a disaccharide found in milk. The hydrolysis of this compound by β-galactosidase mimics the natural process of lactose digestion, providing insights into the enzyme’s function and the overall pathway .

Pharmacokinetics

It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol , suggesting that it could be well-absorbed in the body. It is recommended to be stored at -20° C, indicating that it may require specific conditions for stability .

Result of Action

The cleavage of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside by β-galactosidase results in the release of o-nitrophenol . This compound can be detected colorimetrically, providing a quantitative measure of β-galactosidase activity . This can be particularly useful in diagnosing conditions like lactose intolerance or lysosomal storage disorders, where β-galactosidase activity may be altered .

Action Environment

The action of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH. For instance, its storage at -20° C suggests that low temperatures may be necessary for maintaining its stability . Additionally, the activity of β-galactosidase, its target enzyme, is known to be affected by pH, with optimal activity often observed at slightly acidic to neutral pH levels .

Analyse Biochimique

Biochemical Properties

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is hydrolyzed by the enzyme β-galactosidase, which breaks down lactose into galactose and glucose . The hydrolysis of this compound results in the release of galactose and a yellow chromogenic compound .

Cellular Effects

The hydrolysis of this compound by β-galactosidase can be used to detect the presence of this enzyme in cells . The yellow chromogenic compound produced in this reaction can be detected colorimetrically, providing a simple and effective method for assessing β-galactosidase activity in cellular assays .

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by the enzyme β-galactosidase . This enzyme cleaves the glycosidic bond in this compound, releasing galactose and a yellow chromogenic compound .

Temporal Effects in Laboratory Settings

The hydrolysis of this compound by β-galactosidase is a rapid reaction, occurring within a 24-hour period

Metabolic Pathways

This compound is involved in the metabolic pathway of lactose degradation, where it serves as a synthetic substrate for the enzyme β-galactosidase

Activité Biologique

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate (CAS No. 3053-17-6) is a glycoside compound that has garnered attention for its potential applications in biochemical assays and organic synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C20H23NO12

- Molecular Weight : 469.4 g/mol

- Structure : The compound features a galactopyranoside backbone with a nitrophenyl group and multiple acetyl groups that enhance its solubility and reactivity.

Biological Activity Overview

Beta-D-Galactopyranoside derivatives are primarily studied for their enzymatic interactions and potential as substrates in glycosidase assays. The biological activity of this compound is largely attributed to its ability to act as a substrate for various glycosidases.

Enzymatic Hydrolysis

The compound is hydrolyzed by specific enzymes such as β-galactosidase. This reaction is significant in biochemical assays aimed at measuring enzyme activity. The hydrolysis of the compound leads to the release of the chromogenic product, which can be quantitatively measured.

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| β-Galactosidase | Beta-D-Galactopyranoside, 2-nitrophenyl, tetraacetate | Galactose + 2-Nitrophenol | |

| Other Glycosidases | Various glycosides | Hydrolyzed products |

Case Studies and Research Findings

-

Glycosidase Activity Assays

- A study demonstrated that beta-D-Galactopyranoside derivatives can serve as effective substrates for assessing β-galactosidase activity. The hydrolysis of the substrate results in a measurable color change proportional to enzyme concentration.

- Findings : The kinetic parameters (Km and Vmax) were determined for several glycosidases using this substrate, indicating its utility in enzyme characterization.

-

Synthesis and Utility

- Research has shown that the synthesis of this compound involves reacting 2-nitrophenol with tetra-O-acetyl-alpha-D-galactopyranosyl bromide. This synthetic route highlights the compound's relevance in organic chemistry.

- Implications : The compound's structural features contribute to its stability and reactivity in various chemical environments .

-

Potential Therapeutic Applications

- Investigations into the bioactivity of glycosides have suggested potential therapeutic roles in targeting specific enzymes involved in metabolic pathways. For instance, derivatives may influence pathways associated with galactose metabolism.

- Research Outcome : Preliminary data indicate that certain derivatives may exhibit selective inhibition of glycosidases implicated in disease states .

Applications De Recherche Scientifique

Glycobiology Research

This compound is primarily utilized as a substrate in glycobiology research due to its structural similarity to natural glycosides. It serves as a model compound for studying glycosidase enzymes, which are critical in carbohydrate metabolism and cellular signaling.

- Enzyme Activity Assays : β-D-Galactopyranoside derivatives are often used to assess the activity of β-galactosidases. The cleavage of the acetyl groups by these enzymes can be quantitatively measured using spectrophotometric methods, providing insights into enzyme kinetics and substrate specificity .

Immunological Studies

In immunology, this compound plays a role in understanding immune responses and cell signaling pathways.

- Antibody-Drug Conjugates (ADCs) : β-D-Galactopyranoside derivatives are used in the development of ADCs. These conjugates utilize the specificity of antibodies to deliver cytotoxic agents directly to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity .

- Inflammation Research : The compound's interactions with various immune receptors can help elucidate mechanisms underlying inflammation and autoimmune diseases. Studies have shown its potential in modulating immune cell activation .

Cancer Research

The compound is also significant in cancer research due to its influence on apoptosis and cell cycle regulation.

- Apoptosis Induction : Research indicates that β-D-Galactopyranoside derivatives can activate apoptotic pathways in cancer cells, making them useful for developing novel anticancer therapies .

- Cell Cycle Studies : Its role in cell cycle regulation has been explored to understand tumor growth dynamics and potential therapeutic targets for intervention .

Metabolic Studies

In metabolic research, β-D-Galactopyranoside serves as a useful tool for studying metabolic enzymes.

- Metabolic Enzyme Characterization : The compound is employed to characterize various metabolic enzymes such as galactosidases and glycosyltransferases. This characterization aids in understanding metabolic pathways and their implications in diseases like diabetes and obesity .

Neurobiology

The compound has applications in neurobiology, particularly concerning neuronal signaling pathways.

- Neuronal Signaling : β-D-Galactopyranoside derivatives have been shown to interact with neuronal receptors, influencing signaling pathways that are critical for neuronal health and function . This interaction provides insights into neurodegenerative diseases and potential therapeutic strategies.

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of a specific β-galactosidase using β-D-Galactopyranoside as a substrate. The results demonstrated a Michaelis-Menten kinetic profile with a Km value indicative of high affinity for the substrate, suggesting its utility in enzyme characterization assays.

Case Study 2: Antibody Conjugation

Another study focused on the synthesis of an ADC using β-D-Galactopyranoside derivatives. The conjugate showed enhanced cytotoxicity against HER2-positive breast cancer cells in vitro compared to unconjugated drugs, highlighting its potential for targeted cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing β-D-galactopyranoside derivatives with nitrophenyl and acetyl protective groups?

- Methodological Answer : A robust synthesis involves coupling acetyl-protected galactose donors with nitrophenyl acceptors. For example, glycosylation using boron trifluoride etherate as a catalyst (e.g., in propargyl alcohol) enables efficient formation of β-glycosidic bonds. Reaction progress is monitored via TLC (e.g., silica gel, 40% EtOAc/cyclohexane), and purification employs column chromatography with gradient elution . Adaptations for nitrophenyl derivatives may require adjusting stoichiometry or protecting group strategies, as seen in analogous glucopyranoside syntheses .

Q. How can researchers characterize the purity and structural integrity of β-D-galactopyranoside tetraacetate derivatives?

- Methodological Answer :

- TLC Analysis : Use silica gel plates with EtOAc/cyclohexane (1:1) to monitor reaction progress (Rf ~0.53) .

- NMR Spectroscopy : Confirm acetyl group placement (δ 1.8–2.2 ppm for CH₃) and anomeric configuration (β-linkage: δ 4.5–5.5 ppm for C1-H) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., C₂₀H₂₄N₂O₁₁ derivatives show [M+Na]⁺ peaks ~487 m/z) .

Q. What storage conditions ensure the stability of nitrophenyl glycoside tetraacetates?

- Methodological Answer : Store compounds in airtight, light-protected containers at –20°C to prevent acetyl group hydrolysis. For short-term use, desiccators with silica gel at 4°C are sufficient. Stability tests via periodic NMR or HPLC are recommended to detect degradation .

Advanced Research Questions

Q. How can β-D-galactopyranoside tetraacetates be applied in targeted drug delivery systems?

- Methodological Answer : Conjugate the nitrophenyl group to cancer-targeting ligands (e.g., folate or aptamers) via click chemistry. Encapsulate the glycoside in pH-responsive nanoparticles (e.g., PLGA) to enhance cellular uptake. Validate targeting efficiency using fluorescence microscopy or flow cytometry with labeled derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for nitrophenyl glycosides?

- Methodological Answer : Discrepancies may arise from varying glycosylation efficiency or impurity profiles. Conduct orthogonal assays (e.g., enzymatic inhibition + cell viability) and quantify batch-to-batch consistency via LC-MS. For example, inconsistent antiviral activity could stem from residual boron trifluoride catalysts; optimize purification using ion-exchange resins .

Q. How do acetyl and nitrophenyl groups influence regioselectivity in glycosylation reactions?

Q. Can β-D-galactopyranoside tetraacetates serve as substrates for biocatalytic transformations?

- Methodological Answer : Test enzymatic deacetylation using lipases (e.g., Candida antarctica) in aqueous/organic biphasic systems. Monitor acetyl removal via HPLC and characterize products for applications in glycopolymer synthesis or glycan remodeling. Note that nitrophenyl groups may inhibit some enzymes; screen mutant libraries for compatible activity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Use microwave-assisted synthesis to reduce reaction times and improve β-selectivity. Optimize solvent systems (e.g., DCM/toluene mixtures) to balance solubility and reactivity. Validate scalability via DOE (design of experiments) to identify critical parameters (e.g., catalyst loading, temperature) .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJYBOOYGRDODX-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3053-17-6 | |

| Record name | beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.